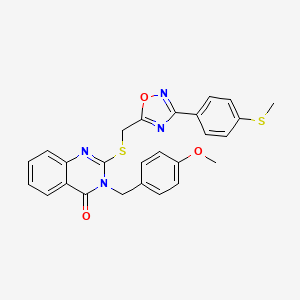

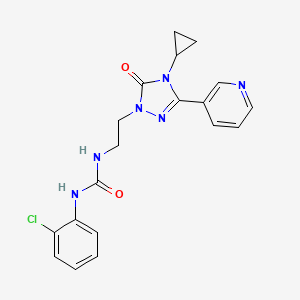

1-(1-(4-clorofenil)-5-oxopirrolidin-3-il)-3-(1-feniletil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

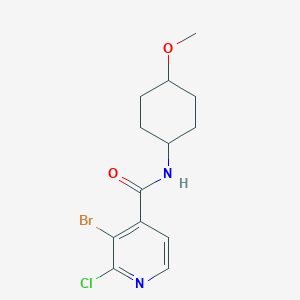

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, also known as CPPU, is a synthetic cytokinin that has gained attention in the scientific community due to its potential application in plant growth and development. CPPU belongs to the family of urea derivatives and is considered a potent plant growth regulator.

Mecanismo De Acción

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea acts as a cytokinin agonist and binds to cytokinin receptors in plants, leading to the activation of downstream signaling pathways. This results in the promotion of cell division and differentiation, leading to improved plant growth and development. 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea also affects the balance between cytokinins and other plant hormones, such as auxins and gibberellins, leading to changes in plant morphology and physiology.

Biochemical and Physiological Effects:

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars, organic acids, and amino acids, leading to improved fruit quality. 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea also increases the activity of antioxidant enzymes, leading to improved stress tolerance in plants. Additionally, 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea affects the expression of genes involved in plant growth and development, leading to changes in plant morphology and physiology.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has several advantages for lab experiments. It is a potent plant growth regulator and can be used at low concentrations, making it cost-effective. 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea is also stable and easy to handle. However, 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has some limitations for lab experiments. It has a narrow range of effective concentrations and can have varying effects on different plant species. 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea can also have phytotoxic effects at high concentrations.

Direcciones Futuras

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has potential applications in various fields such as agriculture, horticulture, and forestry. Future research should focus on optimizing the synthesis method of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea to increase yield and purity. Additionally, more studies are needed to understand the molecular mechanisms underlying the effects of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea on plant growth and development. Future research should also focus on the potential application of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea in stress tolerance and the development of new crop varieties.

Métodos De Síntesis

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 3-pyrrolidinone in the presence of a base to form 4-chlorophenyl-3-pyrrolidinone. The second step involves the reaction of 4-chlorophenyl-3-pyrrolidinone with phenethylamine in the presence of a base to form 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea. The synthesis method of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has been optimized to increase yield and purity.

Aplicaciones Científicas De Investigación

Derivados de Ácido Borónico para el Diseño y la Administración de Fármacos

Los ácidos borónicos y sus ésteres, incluido nuestro compuesto, desempeñan un papel crucial en el diseño de nuevos fármacos y dispositivos de administración de fármacos. Específicamente, sirven como portadores de boro para la terapia de captura de neutrones. Sin embargo, su estabilidad en agua es marginal. Algunos ésteres de pinacol de fenilborónico, como nuestro compuesto, son susceptibles a la hidrólisis. La cinética de esta reacción depende de los sustituyentes en el anillo aromático, y el pH influye significativamente en la velocidad. Los investigadores deben tener precaución al considerar estos ésteres para fines farmacológicos .

Materiales de Perovskita Quirales

Las perovskitas quirales han ganado prominencia debido a sus propiedades únicas. Nuestro compuesto podría servir potencialmente como un bloque de construcción para nuevos ferroeléctricos termo-cromáticos de perovskita híbrida de plomo-yoduro 2D homquiral. Estos materiales exhiben conmutación ferroelástica y podrían encontrar aplicaciones en optoelectrónica, sensores y dispositivos de memoria .

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTABTPUGRYYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2396003.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)